molecular formula C24H29N3O4S B2802379 2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 878055-87-9

2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No.: B2802379
CAS No.: 878055-87-9
M. Wt: 455.57
InChI Key: WWGWXVRYBUXWDV-UHFFFAOYSA-N
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Description

2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a sulfonyl group, and a diethylacetamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the indole derivative reacts with a sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Diethylacetamide Moiety: This step involves the reaction of the sulfonyl-indole intermediate with diethylacetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring and the sulfonyl group.

    Reduction: Reduction reactions can target the carbonyl group in the diethylacetamide moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced forms of the diethylacetamide moiety.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: Its structure allows for potential interactions with proteins, useful in drug design and discovery.

Medicine

    Pharmaceuticals: Potential use as a lead compound in the development of new drugs targeting specific pathways or diseases.

    Diagnostics: Could be used in the development of diagnostic agents due to its unique chemical properties.

Industry

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-dimethylacetamide
  • 2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylpropionamide

Uniqueness

Compared to similar compounds, 2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S/c1-5-26(6-2)24(29)15-27-14-22(19-9-7-8-10-21(19)27)32(30,31)16-23(28)25-20-13-17(3)11-12-18(20)4/h7-14H,5-6,15-16H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGWXVRYBUXWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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